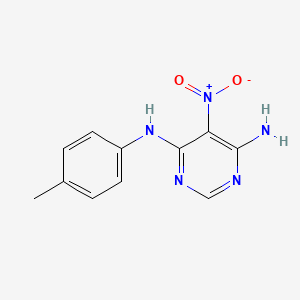

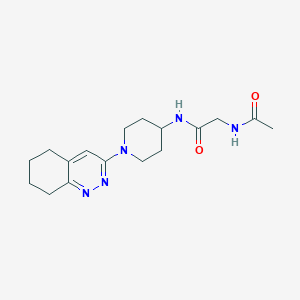

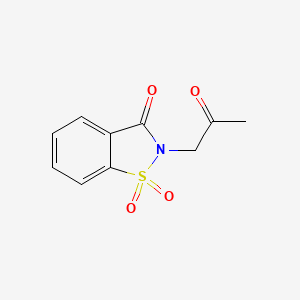

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The compound “5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine” is likely to be a derivative of pyrimidine, containing additional functional groups that may alter its properties and biological activity.

Synthesis Analysis

Pyrimidines can be synthesized using various methods. For instance, organolithium reagents have been used for the regioselective synthesis of new pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to depend on its specific molecular structure. Pyrimidines are generally characterized by their electron-deficient character, which makes them susceptible to nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Pyrimidine derivatives have been explored for their reactivity and utility in organic synthesis. The Fischer–Hepp type rearrangement in pyrimidines, for example, demonstrates the activation of chloropyrimidines towards nucleophilic substitution reactions, leading to either N-denitrosation or rearrangement outcomes depending on the pyrimidine structure (Čikotienė, Jonušis, & Jakubkienė, 2013). Similarly, studies on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have revealed regio- and stereoselective addition reactions, highlighting the synthetic versatility of pyrimidine compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Material Science Applications

In material science, pyrimidine derivatives have contributed to the development of photodegradable polymers and heat-resistant polyimides. Research on positive working polyimides derived from 2-nitro-p-xylyleneoxyamine has shown improved photolytic decomposability, indicating potential for advanced material applications (Feng, Matsumoto, & Kurosaki, 1997).

Biochemical and Biomedical Research

Although direct studies on 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine in biochemical contexts were not found, related pyrimidine compounds have been investigated for their biological activities. For instance, a new series of pyrimidine derivatives linked with morpholinophenyl groups showed significant larvicidal activity, demonstrating the potential of pyrimidine compounds in developing new bioactive molecules (Gorle et al., 2016).

Analytical and Sensing Applications

Pyrimidine derivatives have also been employed as sensors for detecting metal ions. A study on NO-generating properties of oxadiazolopyrimidine diones highlights the utility of pyrimidine compounds in developing sensors and probes for biochemical applications (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTLHXVWIBQMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)

![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)

![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)